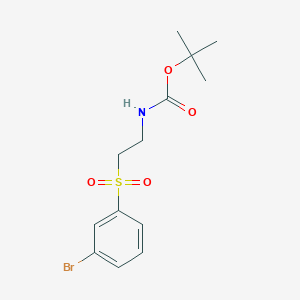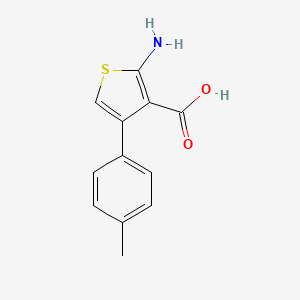![molecular formula C9H15N3O10P2 B12068686 [5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12068686.png)
[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxycytidine 3’,5’-diphosphate is a nucleoside diphosphate. It is related to the common nucleic acid cytidine triphosphate, with the hydroxyl group on the 2’ carbon on the nucleotide’s pentose removed, hence the “deoxy” part of the name. This compound plays a crucial role in various biochemical processes, particularly in DNA synthesis and repair.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2’-Deoxycytidine 3’,5’-diphosphate can be synthesized through the oxidation-reduction reaction of cytidine 5’-diphosphocholine, catalyzed by ribonucleoside-diphosphate reductase . Another method involves reacting deoxycytidine with trisodium phosphate under specific conditions .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine 3’,5’-diphosphate typically involves large-scale synthesis using ribonucleoside-diphosphate reductase to catalyze the formation of deoxyribonucleotides from ribonucleotides . This method ensures high yield and purity, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxycytidine 3’,5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-Deoxycytidine 3’,5’-diphosphate can yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleotides.
Wissenschaftliche Forschungsanwendungen
2’-Deoxycytidine 3’,5’-diphosphate has numerous applications in scientific research:
Chemistry: It is used as a substrate in nucleotide synthesis and as a reagent in various chemical reactions.
Biology: It plays a critical role in DNA synthesis and repair, making it essential for studying genetic processes.
Medicine: It is used in the development of antiviral and anticancer therapies, as it can interfere with DNA replication in pathogens and cancer cells.
Wirkmechanismus
2’-Deoxycytidine 3’,5’-diphosphate exerts its effects by participating in DNA synthesis and repair. It acts as a substrate for DNA polymerases, which incorporate it into the growing DNA strand. This incorporation can interfere with DNA replication in pathogens and cancer cells, leading to their inhibition . The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Deoxycytidine 5’-diphosphate
- 2’-Deoxycytidine 5’-triphosphate
- 2’-Deoxyadenosine 5’-diphosphate
- 2’-Deoxyguanosine 5’-diphosphate
Uniqueness
2’-Deoxycytidine 3’,5’-diphosphate is unique due to its specific structure, which includes two phosphate groups attached to the 3’ and 5’ positions of the deoxyribose sugar. This structure allows it to participate in unique biochemical pathways and reactions, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C9H15N3O10P2 |
|---|---|
Molekulargewicht |
387.18 g/mol |
IUPAC-Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(13)11-7)8-3-5(22-24(17,18)19)6(21-8)4-20-23(14,15)16/h1-2,5-6,8H,3-4H2,(H2,10,11,13)(H2,14,15,16)(H2,17,18,19) |
InChI-Schlüssel |
PIILJQRMNSOCFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)
![1-{2-Deoxy-5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12068631.png)





![N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12068694.png)


